Diisobutyl diazene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisobutyl diazene can be synthesized through the reaction of tert-butylamine with nitrous acid. The reaction proceeds as follows: [ \text{2 (CH3)3CNH2 + HNO2 → (CH3)3CN=NC(CH3)3 + 2 H2O} ] This reaction typically requires an acidic medium and is carried out at low temperatures to prevent the decomposition of the diazene compound.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: Diisobutyl diazene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted diazene derivatives.
Scientific Research Applications
Diisobutyl diazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diisobutyl diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Diisopropyl azodicarboxylate: Used in organic synthesis, particularly in the Mitsunobu reaction.
Diethyl azodicarboxylate: Another reagent used in organic synthesis with similar properties to diisopropyl azodicarboxylate.
Azoethane: A simple azo compound with similar reactivity.
Uniqueness: Diisobutyl diazene is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis, where selective reactions are required.
Properties
IUPAC Name |
bis(2-methylpropyl)diazene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOJXNAVZADLAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN=NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3896-19-3 | |
Record name | Diisobutyl diazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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